molecular formula C40H60N10O8S B14221729 L-Tryptophyl-L-alanyl-L-valyl-L-cysteinyl-L-histidyl-L-leucyl-L-leucine CAS No. 754240-79-4

L-Tryptophyl-L-alanyl-L-valyl-L-cysteinyl-L-histidyl-L-leucyl-L-leucine

Cat. No.: B14221729
CAS No.: 754240-79-4
M. Wt: 841.0 g/mol
InChI Key: VUCSKYWLSOTBML-DOQNFWCDSA-N
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Description

L-Tryptophyl-L-alanyl-L-valyl-L-cysteinyl-L-histidyl-L-leucyl-L-leucine is a peptide composed of seven amino acids: tryptophan, alanine, valine, cysteine, histidine, and two leucine residues. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-alanyl-L-valyl-L-cysteinyl-L-histidyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-alanyl-L-valyl-L-cysteinyl-L-histidyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.

Major Products

The major products of these reactions include peptides with modified cysteine residues (e.g., disulfide-linked peptides) or peptides with substituted amino acids, which can exhibit altered biological activity.

Scientific Research Applications

L-Tryptophyl-L-alanyl-L-valyl-L-cysteinyl-L-histidyl-L-leucyl-L-leucine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-alanyl-L-valyl-L-cysteinyl-L-histidyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tryptophyl-L-alanyl-L-valyl-L-cysteinyl-L-histidyl-L-leucyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its ability to form disulfide bonds through the cysteine residue adds to its stability and potential for diverse applications.

Properties

CAS No.

754240-79-4

Molecular Formula

C40H60N10O8S

Molecular Weight

841.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C40H60N10O8S/c1-20(2)12-29(36(53)48-31(40(57)58)13-21(3)4)46-37(54)30(15-25-17-42-19-44-25)47-38(55)32(18-59)49-39(56)33(22(5)6)50-34(51)23(7)45-35(52)27(41)14-24-16-43-28-11-9-8-10-26(24)28/h8-11,16-17,19-23,27,29-33,43,59H,12-15,18,41H2,1-7H3,(H,42,44)(H,45,52)(H,46,54)(H,47,55)(H,48,53)(H,49,56)(H,50,51)(H,57,58)/t23-,27-,29-,30-,31-,32-,33-/m0/s1

InChI Key

VUCSKYWLSOTBML-DOQNFWCDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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